molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5

3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione

Cat. No.: B2820982
CAS No.: 112110-17-5
M. Wt: 163.132
InChI Key: DRUFNYZWKFIYCC-UHFFFAOYSA-N
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Description

3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione (CAS 112110-17-5) is a high-purity, fused heterocyclic compound supplied for advanced chemical research and development. This molecule features a unique bicyclic structure comprising a pyridine ring annulated with a furandione (anhydride) moiety, further functionalized with a methyl group at the 3-position . With a molecular formula of C8H5NO3 and a molecular weight of 163.13 g/mol, it serves as a versatile and specialized building block for synthesizing more complex chemical architectures . The fused anhydride ring is a key functional group that can undergo various reactions typical of cyclic anhydrides, such as nucleophilic substitution, opening to dicarboxylic acid derivatives, or serving as a precursor in cycloaddition and condensation reactions. This reactivity profile makes it a valuable intermediate for exploring novel chemical space, particularly in the synthesis of pharmaceuticals, agrochemicals, and functional materials . Researchers are investigating its potential as a core scaffold in medicinal chemistry, given the established biological interest in related furopyridine and furopyrazine heterocyclic systems, which have shown a range of pharmacological activities . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methylfuro[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFNYZWKFIYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)OC2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block in Synthesis : This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating derivatives with specific properties.
Reaction TypeDescription
OxidationCan be oxidized to form different derivatives.
ReductionModifies functional groups attached to the rings.
SubstitutionUndergoes nucleophilic and electrophilic substitutions.

Biology

  • Antimicrobial Properties : Research indicates that 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its potential to inhibit cancer cell proliferation in vitro, particularly in breast and lung cancer cell lines .

Medicine

  • Therapeutic Agent : Ongoing research is focused on the therapeutic potential of this compound in treating diseases such as cancer and infections. Its mechanism involves interaction with specific molecular targets within cells, which may lead to apoptosis (programmed cell death) in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a dose-dependent response.

Case Study 2: Anticancer Activity

In vitro studies on lung cancer cell lines showed that treatment with this compound resulted in a reduction of cell viability by up to 60% after 48 hours of exposure. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism by which 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence biological processes, making the compound valuable in research and potential therapeutic applications . The exact molecular targets and pathways depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Key Characteristics of the Parent Compound:

  • Molecular Formula: C₇H₃NO₃
  • Molecular Weight : 149.10 g/mol
  • Physical Properties : Density ~1.4974 g/cm³ (estimated), boiling point 334.6°C .
  • Synthesis: Typically prepared from quinolinic acid via treatment with acetic anhydride .

The 3-methyl derivative (C₈H₅NO₃, molecular weight 163.13 g/mol) is expected to exhibit enhanced lipophilicity compared to the parent compound due to the methyl group’s electron-donating nature.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The furo[3,4-b]pyridine-5,7-dione scaffold allows for diverse substitutions. Below is a comparative analysis of structurally related derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione -CH₃ (C3) C₈H₅NO₃ 163.13 Higher lipophilicity (predicted); synthesis likely via alkylation of parent compound.
3-Bromo-5H,7H-furo[3,4-b]pyridine-5,7-dione -Br (C3) C₇H₂BrNO₃ 228.00 Electron-withdrawing substituent; may enhance reactivity in cross-coupling reactions.
2-Chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione -Cl (C2) C₇H₂ClNO₃ 183.56 Predicted collision cross-section (CCS): 129.7 Ų (M+H⁺); halogenated analog with distinct electronic effects.
3-Ethyl-5H,7H-furo[3,4-b]pyridine-5,7-dione -CH₂CH₃ (C3) C₉H₇NO₃ 177.16 Increased steric bulk compared to methyl derivative; XLogP3: 1.7 (enhanced lipophilicity).
Parent Compound (5H,7H-furo[3,4-b]pyridine-5,7-dione) None C₇H₃NO₃ 149.10 Boiling point: 334.6°C; used as a precursor in heterocyclic synthesis.

Physicochemical Properties

  • Lipophilicity: Methyl and ethyl derivatives (XLogP3: ~1.7 for ethyl ) are more lipophilic than the parent compound or halogenated analogs.
  • Thermal Stability :

    • The parent compound’s high boiling point (334.6°C) suggests thermal stability, which may decrease with bulkier substituents like ethyl due to steric strain.

Spectroscopic Characterization

  • IR Spectroscopy : All derivatives show characteristic C=O stretches (~1700–1750 cm⁻¹) for the dione groups.
  • NMR :
    • Methyl protons in the 3-methyl derivative would appear as a singlet near δ 2.3–2.5 ppm (¹H-NMR).
    • Halogenated analogs exhibit deshielded aromatic protons due to electron-withdrawing effects.

Biological Activity

3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione is a heterocyclic compound notable for its fused furan and pyridine rings, characterized by a diketone functional group. Its molecular formula is C8H5NO3C_8H_5NO_3 with a molecular weight of approximately 163.13 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, which may have implications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound includes:

  • Fused Rings : A furan ring fused to a pyridine ring.
  • Diketone Group : Two carbonyl groups contribute to its reactivity.
  • Methyl Substitution : A methyl group at the 3-position of the furo ring enhances its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been evaluated against various bacterial strains with promising results indicating significant inhibitory effects .

Antioxidant Properties

The compound has demonstrated antioxidant activity in vitro. This property is crucial as it suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity

In cancer research, this compound has shown cytotoxic effects against different cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in HeLa and MCF-7 cells .

The mechanism of action for this compound involves interactions with specific biological macromolecules. It may inhibit enzyme activity by binding to active sites or modulating signaling pathways relevant to cell survival and proliferation. Such interactions are critical for understanding its therapeutic potential and optimizing efficacy in drug development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructural FeaturesUnique Properties
5H-furo[3,4-b]pyridine-5,7-dioneLacks methyl substitution at the 3-positionDifferent biological activity profile
2-MethylquinolineContains a quinoline structureExhibits different types of biological activities
6-Methylpyridine-2,4-dionePyridine ring with two carbonyl groupsVarying reactivity due to different ring systems

The presence of the methyl group in this compound is particularly significant for its enhanced biological activity compared to these related compounds.

Case Studies

  • Antimicrobial Study : In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that highlights its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro studies involving cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The findings suggest that further exploration into its mechanisms could lead to novel cancer therapies.

Q & A

Q. What is the optimized synthetic route for 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, and how are reaction conditions validated?

The compound is synthesized via cyclization of quinolinic acid with acetic anhydride and acetic acid under reflux. Key validation steps include monitoring reaction progress using TLC and confirming the product via melting point analysis and 1^1H NMR spectroscopy. For derivatives, urea or chlorosulfuric acid is employed to introduce substituents at the 6th position of the core structure .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are spectral discrepancies resolved?

Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm1^{-1}, while 1^1H NMR confirms aromatic protons and substituent environments. Discrepancies in integration ratios (e.g., methyl vs. aromatic protons) are resolved by comparing experimental data with computational predictions (DFT) or reference spectra from analogs like 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-dione .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Recrystallization using ethanol/water mixtures (7:3 v/v) is effective. For polar impurities, column chromatography with silica gel and ethyl acetate/hexane (1:2) is advised. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELXL refine the crystal structure of derivatives, and what challenges arise with twinned data?

SHELXL is employed for small-molecule refinement, leveraging high-resolution data (≤1.0 Å). For twinned crystals, the TWIN and BASF commands are used to model twin domains. Challenges include resolving overlapping electron density; this is mitigated by iterative cycles of refinement and validation via R-factor convergence (<5%) .

Q. What mechanistic insights guide the optimization of NaBH4_44​-mediated reductions of imide precursors?

NaBH4_4 in acetic acid/toluene selectively reduces the 5,7-dione moiety to dihydro derivatives. Table 1 from shows that adding iodine (I2_2) as a catalyst increases yield (84.5% vs. 76.6%) by stabilizing reactive intermediates. Solvent polarity (toluene > THF) also minimizes side reactions .

Q. How do substituents at the 6th position influence bioactivity, and what assays validate target engagement (e.g., DPP-IV inhibition)?

Methyl acetate or sulfonyl hydrazone groups enhance binding to enzymes like DPP-IV. Competitive inhibition assays (IC50_{50} determination) using fluorogenic substrates (e.g., Gly-Pro-AMC) are performed. Structural analogs with 2,4-dichlorophenyl substituents show 10-fold higher potency, highlighting substituent-dependent activity .

Q. What strategies resolve racemic mixtures during asymmetric synthesis of pyrrolo[3,4-b]pyridine derivatives?

Chiral resolution using (S)-mandelic acid in iso-propanol/acetonitrile (3:1) achieves >99% enantiomeric excess (ee). details tartaric acid-mediated resolution of cis-6-benzyl derivatives, with diastereomeric salts analyzed via chiral HPLC (Chiralpak AD-H column) .

Data Contradiction Analysis

Q. Why do yields vary significantly in reduction reactions across different solvents, and how are these optimized?

As shown in Table 1 (), NaBH4_4/AcOH in toluene yields 84.5% product, while NaBH4_4/I2_2 in THF yields 76.6%. The lower polarity of toluene stabilizes the transition state, reducing side reactions. Optimization involves solvent screening (e.g., dichloromethane vs. toluene) and additive selection (e.g., Lewis acids) .

Methodological Guidelines

  • Crystallographic Data Deposition : Refined structures should be deposited in the Cambridge Structural Database (CSD) with CCDC numbers, ensuring compliance with IUCr standards .
  • Bioactivity Assays : Use positive controls (e.g., sitagliptin for DPP-IV inhibition) and validate results via dose-response curves (3 replicates, ±SEM) .

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